Bienvenue dans la boutique en ligne BenchChem!

2-carbamimidoyl-1,1-dimethylguanidine

lactic acidosis mitochondrial toxicity biguanide safety

The gold-standard biguanide for AMPK activation: 22-fold lower lactic acidosis risk vs phenformin, 36% cardiovascular mortality reduction, and weight-neutral profile. Essential reference standard for mitochondrial Complex I inhibition studies. Available in ≥98% purity, fully characterized. Order bulk quantities for your metabolic research program today.

Molecular Formula C4H11N5
Molecular Weight 129.16 g/mol
CAS No. 657-24-9
Cat. No. B114582
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-carbamimidoyl-1,1-dimethylguanidine
CAS657-24-9
SynonymsDimethylbiguanidine
Dimethylguanylguanidine
Glucophage
HCl, Metformin
Hydrochloride, Metformin
Metformin
Metformin HCl
Metformin Hydrochloride
Molecular FormulaC4H11N5
Molecular Weight129.16 g/mol
Structural Identifiers
SMILESCN(C)C(=N)N=C(N)N
InChIInChI=1S/C4H11N5/c1-9(2)4(7)8-3(5)6/h1-2H3,(H5,5,6,7,8)
InChIKeyXZWYZXLIPXDOLR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 500 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearancePowder
SolubilityFreely soluble

2-Carbamimidoyl-1,1-dimethylguanidine (Metformin Base) CAS 657-24-9: Procurement Specification and Pharmacological Baseline


2-Carbamimidoyl-1,1-dimethylguanidine (CAS 657-24-9), the free base form of metformin, is a hydrophilic biguanide with molecular formula C₄H₁₁N₅ and molecular weight 129.16 g/mol [1]. It is the active pharmaceutical ingredient (API) that, when formulated as the hydrochloride salt (CAS 1115-70-4), serves as first-line pharmacotherapy for type 2 diabetes mellitus [2]. The compound exerts its primary antihyperglycemic effect through mild and transient inhibition of mitochondrial respiratory chain complex I, leading to AMPK activation and reduced hepatic glucose production [3]. Unlike other biguanides withdrawn due to toxicity (phenformin, buformin), metformin possesses a favorable safety profile with a lactic acidosis incidence of approximately 3-9 cases per 100,000 patient-years [4].

Why 2-Carbamimidoyl-1,1-dimethylguanidine (Metformin Base) Cannot Be Interchanged with Other Biguanides or Glucose-Lowering Agents


Despite belonging to the biguanide class, 2-carbamimidoyl-1,1-dimethylguanidine (metformin base) exhibits quantitatively distinct pharmacological properties from its closest structural analogs, phenformin and buformin, as well as from other glucose-lowering drug classes. Phenformin produces significantly higher plasma lactate levels (1.64 ± 0.05 mmol/L vs. 1.30 ± 0.05 mmol/L for metformin, p < 0.001) and a higher lactate/pyruvate ratio (22.65 ± 0.87 vs. 16.92 ± 0.59, p < 0.001) [1]. This biochemical divergence translates to an approximately 20-fold higher incidence of lactic acidosis with phenformin compared to metformin, directly accounting for phenformin's market withdrawal [2]. Furthermore, metformin uniquely provides weight neutrality or weight loss (−2.5 kg mean difference vs. sulfonylureas) and reduces cardiovascular mortality by 36% relative to conventional therapy, benefits not shared by other oral agents [3]. These quantitative differences in lactate handling, body weight effects, and cardiovascular outcomes establish metformin base as a distinct pharmacologic entity that cannot be generically substituted by other biguanides or alternative glucose-lowering classes without altering therapeutic outcomes and safety profiles.

Quantitative Comparative Evidence for 2-Carbamimidoyl-1,1-dimethylguanidine (Metformin Base) Against Key Comparators


Metformin Base vs. Phenformin: 21% Lower Plasma Lactate and 25% Lower Lactate/Pyruvate Ratio

In a 6-month double-blind crossover study comparing metformin (850 mg bid) and phenformin (50 mg bid) in non-insulin-dependent diabetics, metformin demonstrated significantly lower plasma lactate accumulation. Mean plasma lactate was 1.30 ± 0.05 mmol/L with metformin versus 1.64 ± 0.05 mmol/L with phenformin (p < 0.001), representing a 21% reduction. The lactate/pyruvate ratio, an indicator of intracellular redox state impairment, was 16.92 ± 0.59 with metformin compared to 22.65 ± 0.87 with phenformin (p < 0.001), a 25% lower value that was not statistically different from the pre-study baseline of 16.19 ± 0.51 [1].

lactic acidosis mitochondrial toxicity biguanide safety lactate metabolism

Metformin Base vs. Phenformin: 20-Fold Lower Incidence of Lactic Acidosis

Epidemiological data demonstrate a stark contrast in lactic acidosis incidence between metformin and phenformin. Metformin-associated lactic acidosis (MALA) occurs at a rate of approximately 3 per 100,000 patient-years, whereas the incidence with phenformin is approximately 66 per 100,000 patient-years, representing a greater than 20-fold difference [1]. Other reports estimate a 10- to 20-fold lower incidence with metformin compared to phenformin, with phenformin-associated lactic acidosis carrying a mortality rate of approximately 70% compared to 30% for metformin-associated cases [2].

lactic acidosis drug safety pharmacovigilance risk-benefit ratio

Metformin Base vs. Sulfonylureas: 2.5 kg Lower Body Weight and 4-Fold Lower Hypoglycemia Risk

A systematic review of 140 trials and 26 observational studies comparing oral antidiabetic agents found that metformin was associated with a mean body weight difference of approximately −2.5 kg compared with sulfonylureas or thiazolidinediones [1]. Additionally, sulfonylureas had a 4-fold higher risk for mild or moderate hypoglycemia than metformin alone, and in combination with metformin, sulfonylureas had more than a 5-fold increased hypoglycemia risk compared with metformin plus thiazolidinediones [1]. A real-world retrospective analysis further confirmed that metformin patients lost an average of 2.6 kg after 1 year, whereas sulfonylurea-treated patients gained 0.3 kg [2].

weight management hypoglycemia comparative effectiveness type 2 diabetes

Metformin Base vs. Pioglitazone: Differential Effects on Adiponectin and Insulin Resistance

A prospective, randomized crossover study comparing pioglitazone (15 mg/day) and metformin (500-750 mg/day) for 3 months in subjects with impaired glucose tolerance found distinct pharmacodynamic profiles. Pioglitazone significantly reduced HOMA-IR (p < 0.05) and increased plasma adiponectin (p < 0.001), whereas metformin did not significantly alter HOMA-IR or adiponectin but significantly reduced total cholesterol (p < 0.01) [1]. Both drugs equally reduced von Willebrand factor and aldosterone (p < 0.05 for both). Another study confirmed that pioglitazone increased serum adiponectin from 5.6 ± 4.1 μg/mL to 16.2 ± 9.9 μg/mL (p < 0.0001), while metformin produced no significant change [2].

insulin resistance adiponectin PPAR-γ agonists biomarker modulation

Metformin Base vs. DPP-4 Inhibitors: Superior Weight Reduction and Comparable Hypoglycemia Risk

Comparative effectiveness analysis demonstrated that metformin was more efficacious than DPP-4 inhibitors for glycemic control, with similar low risk of hypoglycemia [1]. Regarding body weight, metformin is associated with weight neutrality or reduction (mean loss of 2.6 kg after 1 year), whereas DPP-4 inhibitors are considered weight-neutral with minimal change (mean loss of 1.8 kg) [2]. Metformin also decreased low-density lipoprotein (LDL) cholesterol levels compared with DPP-4 inhibitors, sulfonylureas, and pioglitazone [1].

DPP-4 inhibitors body weight hypoglycemia risk incretin therapy

Metformin Base vs. Lifestyle Intervention: Comparable Diabetes Prevention Efficacy with Different Cost Profiles

A meta-analysis of five randomized controlled trials comparing metformin versus lifestyle intervention for diabetes prevention in individuals with prediabetes found no statistically significant difference in the risk of developing type 2 diabetes between groups (RR: 1.14, 95% CI: 0.77-1.68) [1]. However, cost-effectiveness analyses from the Diabetes Prevention Program (DPP) demonstrated that while lifestyle intervention was cost-effective, metformin monotherapy was not, imposing significant monetary and health costs when used alone for prevention [2]. Notably, metformin plus lifestyle intervention reduced diabetes risk by an additional 17% compared to lifestyle intervention alone (HR: 0.83, 95% CI: 0.70-0.99) [3].

diabetes prevention lifestyle modification cost-effectiveness prediabetes

Evidence-Based Application Scenarios for 2-Carbamimidoyl-1,1-dimethylguanidine (Metformin Base) in Research and Industrial Procurement


Scenario 1: Mitochondrial Complex I Inhibition Research Requiring a Safe Biguanide Reference Standard

For laboratories investigating mitochondrial respiratory chain inhibition or AMPK activation pathways, 2-carbamimidoyl-1,1-dimethylguanidine (metformin base) serves as the essential reference standard due to its well-characterized, mild, and non-competitive complex I inhibition profile [1]. Unlike phenformin, which produces a 21% higher plasma lactate elevation (1.64 vs. 1.30 mmol/L) and a 25% higher lactate/pyruvate ratio (22.65 vs. 16.92), metformin allows investigation of biguanide pharmacology without the confounding variable of severe mitochondrial toxicity . This makes it the preferred positive control in studies of metabolic stress, AMPK signaling, and mitochondrial function.

Scenario 2: Type 2 Diabetes Pharmacotherapy Studies Evaluating Weight-Neutral or Weight-Loss Effects

In clinical or preclinical studies where body weight management is a primary or secondary endpoint, metformin base is uniquely positioned among oral antidiabetic agents. Evidence demonstrates a 2.9 kg net weight difference compared to sulfonylureas (metformin: −2.6 kg vs. sulfonylureas: +0.3 kg at 1 year) [1]. For investigators comparing weight effects across drug classes, metformin provides the benchmark for weight-neutral/weight-loss therapy, whereas sulfonylureas, thiazolidinediones, and insulin are associated with weight gain.

Scenario 3: Cardiovascular Outcomes Research Leveraging the UKPDS Evidence Base

For studies examining cardiovascular protection in type 2 diabetes, metformin base remains the only oral agent with long-term, randomized controlled trial evidence demonstrating reductions in hard cardiovascular endpoints. The UK Prospective Diabetes Study (UKPDS) reported a 36% relative risk reduction in all-cause mortality (p = 0.011) and a 39% relative risk reduction in myocardial infarction (p = 0.01) with metformin compared to conventional therapy [1]. This evidence base establishes metformin as the comparator arm of choice in cardiovascular outcomes trials and the foundation therapy for real-world cardiovascular risk reduction studies.

Scenario 4: Biguanide Structure-Activity Relationship (SAR) and Toxicology Studies

In medicinal chemistry programs exploring biguanide SAR or toxicology, 2-carbamimidoyl-1,1-dimethylguanidine (metformin base) provides the critical safety benchmark against which novel biguanide derivatives must be compared. The compound's 22-fold lower lactic acidosis incidence (3 vs. 66 per 100,000 patient-years) compared to phenformin defines the acceptable safety margin for this chemical class [1]. Any novel biguanide candidate that elevates lactate to levels approaching those of phenformin (≥1.64 mmol/L) or increases lactate/pyruvate ratio above 22 would be flagged for potential toxicity, making metformin the essential comparator for preclinical safety screening.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

41 linked technical documents
Explore Hub


Quote Request

Request a Quote for 2-carbamimidoyl-1,1-dimethylguanidine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.